2-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine
Overview
Description
2-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine: is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a but-3-en-1-yl group attached to the pyrazole ring, and an ethan-1-amine group at the 4-position.
Mechanism of Action
Target of Action
It is known that this compound can be appended to a ligand or pharmacophore, allowing for uv light-induced covalent modification of a biological target .
Mode of Action
The mode of action of 2-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine involves its interaction with its target through a UV light-induced covalent modification . This interaction results in changes that can be used for downstream applications via the alkyne tag .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.
Alkylation: : The but-3-en-1-yl group can be introduced through alkylation reactions, where the pyrazole ring is treated with an appropriate alkyl halide or alkylating agent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: : Substitution reactions can occur at the pyrazole ring or the alkyl chain.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Alkyl halides and strong bases or acids are typically employed for substitution reactions.
Major Products Formed
Oxidation: : Formation of pyrazole-4-carboxylic acid derivatives.
Reduction: : Formation of reduced pyrazole derivatives.
Substitution: : Formation of various substituted pyrazoles and alkylated derivatives.
Scientific Research Applications
2-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine: has several scientific research applications, including:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: : Explored for its therapeutic potential in treating various diseases, including cancer and inflammation.
Industry: : Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine: can be compared with other similar compounds, such as:
Pyrazole derivatives: : Other pyrazole compounds with different substituents.
Imidazole derivatives: : Compounds containing the imidazole ring structure.
Indole derivatives: : Compounds featuring the indole nucleus.
These compounds share structural similarities but may exhibit different biological activities and applications due to variations in their chemical structures.
Properties
IUPAC Name |
2-(1-but-3-enylpyrazol-4-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-2-3-6-12-8-9(4-5-10)7-11-12/h2,7-8H,1,3-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDDROFXRKOASV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1C=C(C=N1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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